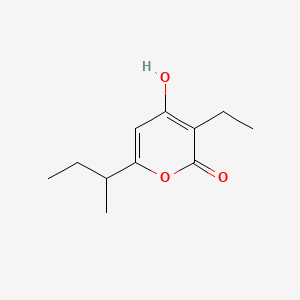
Germicidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germicidins are a group of natural products arising from Streptomyces species that act as an autoregulatory inhibitor of spore germination . In Streptomyces viriochromogenes, low concentrations inhibit germination of its own arthrospores, and higher concentrations inhibit porcine Na+/K+ -activated ATPase .
Synthesis Analysis
Germicidin synthesis is achieved through a type III polyketide synthase called this compound synthase (Gcs). Gcs exhibits high substrate flexibility accepting a variety of acyl groups carried and transferred through a thioester bond by either coenzyme A (CoA) or acyl carrier protein (ACP). The catalytic efficiency of Gcs for acyl-ACP is tenfold higher than for acyl-CoA .Molecular Structure Analysis
The 2.9 Å this compound synthase crystal structure revealed canonical type III PKS architecture along with an unusual helical bundle of unknown function that appears to extend the dimerization interface .Chemical Reactions Analysis
This compound synthesis was reconstituted in vitro by coupling Gcs with fatty acid biosynthesis. The catalytic efficiency of Gcs for acyl-ACP was 10-fold higher than for acyl-CoA, suggesting a strong preference toward carrier protein starter unit transfer .Physical and Chemical Properties Analysis
This compound A/B has a chemical formula of C10H14O3 and a molar mass of 182.22g/mol. This compound C has a chemical formula of C11H16O3 and a molar mass of 196.25g/mol. This compound D has a chemical formula of C9H12O3 and a molar mass of 168.19g/mol .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität:
Germicidin A und B, isoliert aus dem marinen Streptomyces sp. SCS525, zeigen eine starke antioxidative Aktivität . Diese Verbindungen fangen freie Radikale ab, die oxidativen Schaden in lebenden Zellen verursachen können. Ihr Potenzial als natürliche Antioxidantien für die Lebensmittelkonservierung ist vielversprechend, da sie sicher und kostengünstig sind.
Hemmung der Sporenkeimung:
This compound A hemmt die Sporenkeimung . Diese Eigenschaft könnte Anwendungen bei der Kontrolle des mikrobiellen Wachstums haben, insbesondere in der Lebensmittel- und Pharmaindustrie.
Hemmung des Polyketid-Typ-III-Weges:
Sowohl this compound A als auch B sind dafür bekannt, den Polyketid-Typ-III-Weg-assoziierten Protein Gcs zu hemmen . Das Verständnis dieses Mechanismus könnte zu neuen Medikamentenentwicklungen oder biotechnischen Anwendungen führen.
Unterdrückung des Hyphenwachstums:
This compound A unterdrückt in niedrigen Konzentrationen das Hyphenwachstum bei Pilzen . Diese Erkenntnis könnte Auswirkungen auf die Landwirtschaft haben, wo die Kontrolle von Pilzinfektionen von entscheidender Bedeutung ist.
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQKQKITPJTEBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(OC1=O)C(C)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934217 |
Source


|
| Record name | Germicidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-57-7 |
Source


|
| Record name | Germicidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germicidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
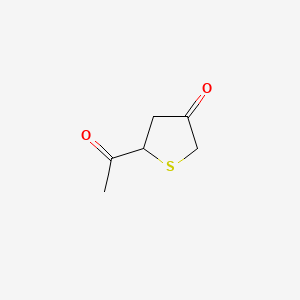


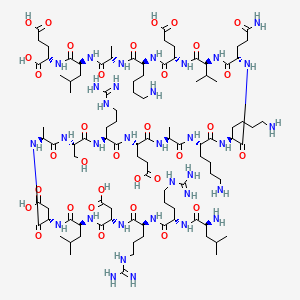
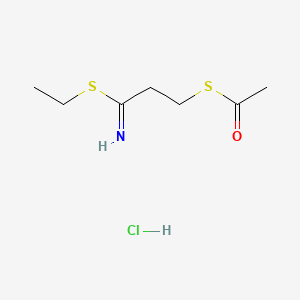

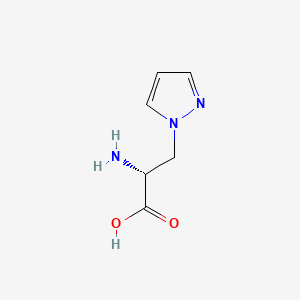

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)

